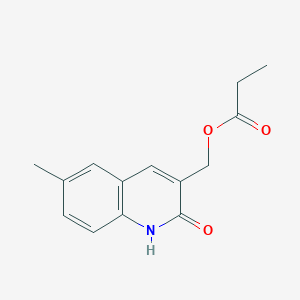
(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxy group at the 2-position, a methyl group at the 6-position, and a propionate ester at the 3-position.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as intercalation into dna . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of (2-hydroxy-6-methyl-3-quinolinyl)methyl propionate can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . This compound may interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant effects. Additionally, it may bind to proteins involved in cellular signaling pathways, modulating their function and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in changes in cellular responses, such as altered gene expression, protein activity, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-6-methyl-3-quinolinyl)methyl propionate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Introduction of Functional Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Esterification: The final step involves the esterification of the quinoline derivative with propionic acid or its derivatives to form the propionate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-hydroxyquinoline: Lacks the methyl and propionate groups.
6-methylquinoline: Lacks the hydroxy and propionate groups
Uniqueness
(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-13(16)18-8-11-7-10-6-9(2)4-5-12(10)15-14(11)17/h4-7H,3,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPKFJPBRSEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC2=C(C=CC(=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B5749772.png)
![1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5749779.png)
![N'-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]OXY}-2-THIOPHENECARBOXIMIDAMIDE](/img/structure/B5749783.png)
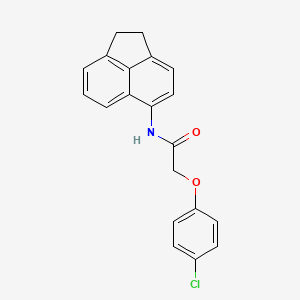
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)
![N-(3-acetylphenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5749817.png)
![2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID](/img/structure/B5749824.png)
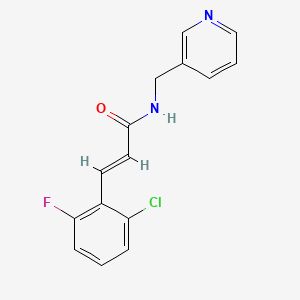
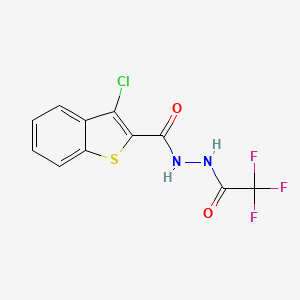
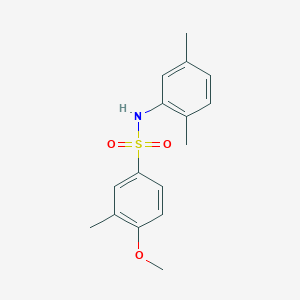

![N,N,4,11,13-pentamethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B5749847.png)
![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5749854.png)
